(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-22-11-9-20-14-8-7-13(23-4-2)12-16(14)25-18(20)19-17(21)15-6-5-10-24-15/h5-8,10,12H,3-4,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQQNJSLFUJPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy and Ethoxyethyl Groups: The ethoxy and ethoxyethyl groups can be introduced via alkylation reactions using ethyl bromide and 2-bromoethanol, respectively.
Formation of the Furan-2-carboxamide Moiety: The furan-2-carboxamide moiety can be synthesized by reacting furan-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Coupling of the Benzo[d]thiazole and Furan-2-carboxamide Moieties: The final step involves coupling the benzo[d]thiazole core with the furan-2-carboxamide moiety, typically through a condensation reaction under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core and the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the furan-2-carboxamide moiety, potentially converting it to an amine.
Substitution: The ethoxy and ethoxyethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide likely involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The benzo[d]thiazole core can intercalate with DNA or inhibit enzyme activity, while the furan-2-carboxamide moiety may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Structural Differences and Implications
The compound is compared to structurally related benzothiazole derivatives from the literature and patents:
Key Observations :
- Substituent Effects: The target compound’s ethoxy/ethoxyethyl groups contrast with the trifluoromethyl and methoxy groups in patent compounds .
- Heterocyclic Moieties : The furan-2-carboxamide in the target compound introduces a heteroaromatic ring, which may engage in hydrogen bonding distinct from the phenyl acetamide groups in patent analogs .
- Stereochemistry: The Z-configuration in the target compound likely creates a planar imine linkage, optimizing π-π stacking with biological targets compared to E-isomers or non-stereospecific analogs.
Biological Activity
(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzo[d]thiazole derivatives, characterized by a complex structure that includes multiple functional groups, which contribute to its reactivity and biological interactions. Its IUPAC name is N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-furan-2-carboxamide, with a molecular formula of C18H24N2O3S.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation, thus exhibiting potential anticancer effects.
Potential Targets
- Enzymatic Inhibition : The compound has shown the ability to inhibit enzymes that play critical roles in tumor growth and metastasis.
- Receptor Modulation : It may also bind to various receptors, modulating their activities and influencing cellular signaling pathways.
Anticancer Activity
Research has indicated that derivatives of benzo[d]thiazole exhibit significant anticancer properties. For instance, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Moderate inhibition |
| A549 (Lung Cancer) | 12.8 | Significant inhibition |
| HeLa (Cervical Cancer) | 10.5 | High inhibition |
Antimicrobial Activity
Additionally, the compound has been tested for antimicrobial properties against various pathogens. The results indicated moderate antibacterial activity against Gram-positive bacteria and some antifungal effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies and Research Findings
- Study on Anticancer Effects : A study published in Medicinal Chemistry reported that derivatives similar to (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene) exhibited potent anticancer activity through apoptosis induction in cancer cells.
- Mechanistic Insights : Another investigation highlighted the compound's mechanism involving the modulation of signaling pathways associated with cell survival and proliferation, particularly focusing on pathways like PI3K/Akt and MAPK .
- Comparative Analysis : Comparative studies with other benzo[d]thiazole derivatives revealed that the presence of the ethoxy and furan moieties significantly enhances biological activity compared to simpler analogs .
Q & A
Basic Research Questions
Q. What are the key functional groups in (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide, and how do they influence its reactivity?
- Answer : The compound features a benzo[d]thiazole core with ethoxy and 2-ethoxyethyl substituents, a furan-2-carboxamide group, and a conjugated ylidene system. These groups dictate its reactivity:
- The ethoxy groups enhance solubility and influence electronic effects via electron-donating properties .
- The benzo[d]thiazole core enables π-π stacking interactions, critical for binding biological targets .
- The furan ring participates in electrophilic substitution reactions, while the carboxamide group allows hydrogen bonding .
- Methodological Insight : Use spectroscopic analysis (¹H/¹³C NMR) to track electronic effects and computational modeling (DFT) to predict reactive sites.
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer : Key steps include:
- Core Formation : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under basic conditions to construct the benzo[d]thiazole ring .
- Substituent Introduction : Alkylation with 2-ethoxyethyl bromide requires precise temperature control (0–5°C) to minimize side reactions .
- Final Condensation : Use coupling agents like EDCI/HOBt for amide bond formation between the benzo[d]thiazole intermediate and furan-2-carboxylic acid .
- Optimization Tips : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Q. What spectroscopic techniques are most effective for structural confirmation?
- Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., ylidene proton at δ 8.2–8.5 ppm) and confirms substituent positions .
- IR : Stretching frequencies for C=O (~1650 cm⁻¹) and C=N (~1600 cm⁻¹) validate the carboxamide and ylidene groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ expected for C₂₀H₂₃N₂O₄S).
Advanced Research Questions
Q. How can researchers elucidate the reaction mechanisms for oxidation or reduction of the ylidene group?
- Answer :
- Oxidation : Treat with m-CPBA to form epoxides or use KMnO₄ for hydroxylation. Monitor via ¹H NMR for loss of ylidene proton (δ 8.2–8.5 ppm) .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ylidene to a single bond; track via IR loss of C=N stretch .
- Advanced Methods : Isotopic labeling (e.g., ¹⁵N) and kinetic studies to identify rate-determining steps .
Q. How to resolve contradictions in reported biological activity (e.g., anticancer vs. antimicrobial effects)?
- Answer :
- Dose-Response Assays : Test across a concentration range (0.1–100 µM) to identify IC₅₀ values for specific targets .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm involvement of suspected pathways (e.g., kinase inhibition) .
- Structural Analog Comparison : Benchmark against compounds like (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxochromene-2-carboxamide to isolate substituent-specific effects .
Q. What strategies are recommended for studying structure-activity relationships (SAR) in this compound class?
- Answer :
- Substituent Variation : Synthesize analogs with modified ethoxy groups (e.g., methoxy, propoxy) to assess steric/electronic effects .
- Biological Screening : Use panels of cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., E. coli, S. aureus) to map activity profiles .
- Computational Modeling : Perform docking studies (AutoDock Vina) with protein targets (e.g., topoisomerase II) to predict binding modes .
Q. How can researchers address data reproducibility issues in synthetic protocols?
- Answer :
- Strict Reaction Logs : Document exact conditions (solvent purity, humidity, catalyst batch).
- Intermediate Characterization : Validate all intermediates via NMR/HRMS before proceeding .
- Collaborative Validation : Reproduce syntheses in independent labs using shared protocols .
Q. What advanced techniques resolve challenges in regioselectivity during functionalization?
- Answer :
- Directed Metalation : Use lithiation (LDA/THF, -78°C) to selectively deprotonate the benzo[d]thiazole ring at the 6-position .
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during alkylation .
- Microwave Synthesis : Enhance regioselectivity in heterocyclic condensations via controlled heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
